molecular formula C10H10F8O4 B1583755 Diethyl perfluoroadipate CAS No. 376-50-1

Diethyl perfluoroadipate

Cat. No.: B1583755
CAS No.: 376-50-1
M. Wt: 346.17 g/mol
InChI Key: UBMQHNSEGKYMTP-UHFFFAOYSA-N
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Description

Diethyl perfluoroadipate is a chemical compound with the molecular formula C10H10F8O4 . It contains a total of 31 bonds, including 21 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 2 aliphatic esters .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of ester derivatives of fatty acids for chromatographic analysis . A simple derivatization reaction with N, N -dimethylformamide dimethyl acetal (DMF-DMA) has been developed for the analysis of perfluorocarboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound includes 31 bonds in total, with 21 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 2 aliphatic esters . The molecular weight of the compound is 346.17 .


Physical And Chemical Properties Analysis

This compound has a molar mass of 346.17 and an estimated density of 1.4607 . It also contains 2 ester groups (aliphatic) .

Scientific Research Applications

  • Polymerization Initiator : Diethyl perfluoroadipate is effective as an initiator in the polymerization of certain fluorinated compounds. For instance, diethyl peroxydicarbonate, a related compound, has been shown to effectively initiate the polymerization of hexafluoro-1,3-butadiene, suggesting potential applications of this compound in polymer production processes (Korshak, Polyakova, & Suchkova, 1959).

  • Catalysis in Organic Synthesis : this compound derivatives may play a role in catalysis for organic synthesis. As an example, diethyl (difluoro(trimethylsilyl)methyl)phosphonate, a compound with similar fluorinated structures, has been used in difluoromethylenation of ketones, a process relevant in medicinal research (Wang, Cao, & Zhou, 2016).

  • Environmental Degradation Studies : Studies on the degradation of polyfluoroalkyl chemicals, which include compounds like this compound, have been conducted to understand their environmental fate. Such research is crucial given the persistent and toxic nature of these compounds in the environment (Liu & Avendaño, 2013).

  • Fuel Cell Technology : Perfluorinated compounds, likely including derivatives of this compound, have been investigated for their potential applications in proton-exchange membrane fuel cells. The research focuses on the development of membranes that can efficiently conduct protons (Eisman, 1990).

  • Phosphonate Ester Synthesis : this compound derivatives have been used in the synthesis of phosphonate esters, which are relevant in creating structurally diverse compounds for various industrial and medicinal applications (Pedersen, Qiu, Kotov, & Burton, 1996).

  • Human Exposure and Environmental Impact Studies : Research on human exposure to per- and polyfluoroalkyl substances through diet and environment often includes compounds like this compound. These studies are critical in understanding the impact of such compounds on human health and the environment (Domingo & Nadal, 2019).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be flammable and harmful if swallowed or inhaled . They may also cause severe skin burns and eye damage, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research on Diethyl perfluoroadipate and similar compounds could focus on their environmental impact, as these compounds have been found in all spatial scales with concerns of adverse ecological and human health effects . Another direction could be the development of green solvents for extractions, separations, formulations, and reaction chemistry .

Properties

IUPAC Name

diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F8O4/c1-3-21-5(19)7(11,12)9(15,16)10(17,18)8(13,14)6(20)22-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMQHNSEGKYMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C(C(=O)OCC)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059925
Record name Diethyl octafluorohexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376-50-1
Record name 1,6-Diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl octafluorohexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl octafluoroadipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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